deacetoxycephalosporin C(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

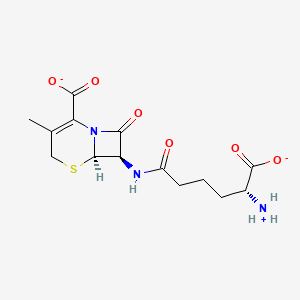

Deacetoxycephalosporin C(1-) is conjugate base of deacetoxycephalosporin C It is a conjugate base of a deacetoxycephalosporin C.

Aplicaciones Científicas De Investigación

Biosynthesis of Cephalosporins

Deacetoxycephalosporin C is primarily synthesized through the action of deacetoxycephalosporin C synthase (DAOCS), an enzyme that catalyzes the conversion of penicillin N to deacetoxycephalosporin C. This reaction is a critical step in the biosynthetic pathway leading to various cephalosporins, which are widely used in clinical settings to combat bacterial infections.

Key Enzymatic Mechanism

- Enzyme Source : DAOCS has been isolated from several organisms, including Acremonium chrysogenum and Streptomyces clavuligerus.

- Mechanism : The enzyme operates as a 2-oxoglutarate-dependent dioxygenase, requiring iron(II) ions and molecular oxygen as co-factors. It facilitates the ring expansion necessary for transforming penicillin into cephalosporins .

Therapeutic Applications

Deacetoxycephalosporin C serves as an intermediate in the production of various cephalosporins, which have broad-spectrum antibacterial activity. These antibiotics are effective against both Gram-positive and Gram-negative bacteria, making them vital in treating diverse infections.

Clinical Relevance

- Antibiotic Development : The ability to modify deacetoxycephalosporin C through enzymatic processes allows for the development of new cephalosporins with enhanced efficacy and reduced resistance profiles .

- Resistance Management : Research indicates that derivatives of deacetoxycephalosporin C can be engineered to overcome existing antibiotic resistance mechanisms, thereby extending their clinical utility .

Biotechnological Advances

Recent advancements in biotechnology have enabled the optimization of DAOCS through directed evolution and genetic engineering. These approaches aim to enhance substrate specificity and catalytic efficiency.

Case Studies

- Enzyme Engineering : Studies have shown that mutations in DAOCS can significantly improve its activity towards various penicillin substrates, increasing conversion rates by up to 400% in some engineered variants .

- Industrial Applications : The engineered DAOCS enzymes are being explored for industrial-scale production of cephalosporins, providing a more sustainable and efficient method for antibiotic synthesis .

Análisis De Reacciones Químicas

Enzymatic Formation via Ring Expansion

DAOC is synthesized from penicillin N through a Fe²⁺- and α-ketoglutarate (2OG)-dependent oxidative ring expansion reaction catalyzed by deacetoxycephalosporin C synthase (DAOCS) . Key features include:

Reaction Mechanism:

-

Substrates : Penicillin N, 2OG, O₂.

Steps :

-

Oxidative Decarboxylation : 2OG undergoes oxidative decarboxylation, forming a reactive Fe(IV)-oxo intermediate.

-

Hydrogen Abstraction : The Fe(IV)-oxo species abstracts a hydrogen atom from penicillin N’s β-methyl group, generating a radical.

-

Ring Expansion : Radical recombination expands the five-membered thiazolidine ring to a six-membered dihydrothiazine ring .

Structural Insights:

-

DAOCS binds penicillin N in a hydrophobic pocket, positioning the β-methyl group near the Fe(IV)-oxo center.

-

Arg74 stabilizes the substrate during hydrogen transfer via steric constraints .

Hydroxylation to Deacetylcephalosporin C (DAC)

In fungi, DAOC is hydroxylated at C3’ by a bifunctional DAOCS/DACS enzyme , while bacteria use separate enzymes (DAOCS and DACS).

Reaction Parameters:

Mechanistic Similarities :

-

Both steps (expansion and hydroxylation) rely on Fe²⁺-dependent oxidative chemistry.

-

Inhibitors (Cu²⁺, Co²⁺, Zn²⁺) disrupt Fe²⁺ binding, reducing activity .

Chemical Stability and Reactivity

DAOC’s β-lactam ring exhibits distinct reactivity due to its six-membered dihydrothiazine structure:

| Property | DAOC | Penicillin N | Cephalosporin C |

|---|---|---|---|

| Ring Size | Six-membered dihydrothiazine | Five-membered thiazolidine | Six-membered dihydrothiazine |

| Resistance to Nucleophiles | Moderate | Low | High (due to C3’ acetoxy group) |

| Enamine Resonance | Stabilizes β-lactam via conjugation | Absent | Enhanced by C3’ substituents |

Key Observations :

-

The absence of a C3’ acetoxy group in DAOC reduces its resistance to nucleophilic attack compared to later cephalosporins .

-

Degradation pathways involve β-lactam ring cleavage under acidic or alkaline conditions, forming penicilloate-like derivatives .

Cofactor Requirements:

| Cofactor | Role | Effect of Omission |

|---|---|---|

| Fe²⁺ | Essential for oxidative catalysis | Complete loss of activity |

| 2OG | Electron donor for O₂ activation | Reaction stalls at step 1 |

| Ascorbate | Reductant, stabilizes Fe²⁺ | Reduced reaction rate |

Inhibitors:

| Inhibitor | Effect on DAOCS Activity | Proposed Mechanism |

|---|---|---|

| Cu²⁺/Co²⁺/Zn²⁺ | Competitive inhibition (IC₅₀ ~ 10 μM) | Displace Fe²⁺ from active site |

| p-Hydroxymercurate | Irreversible inactivation | Sulfhydryl group oxidation |

Mechanistic Studies and Quantum Calculations

Propiedades

Fórmula molecular |

C14H18N3O6S- |

|---|---|

Peso molecular |

356.38 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1 |

Clave InChI |

NNQIJOYQWYKBOW-JWKOBGCHSA-M |

SMILES isomérico |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-] |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.